molecular formula C15H22BrNO B8760833 1-(4-Bromo-2-(methoxymethyl)phenyl)-2-ethylpiperidine CAS No. 1229608-68-7

1-(4-Bromo-2-(methoxymethyl)phenyl)-2-ethylpiperidine

Cat. No.: B8760833
CAS No.: 1229608-68-7
M. Wt: 312.24 g/mol
InChI Key: MGISGIKXPFMSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-(methoxymethyl)phenyl)-2-ethylpiperidine is a useful research compound. Its molecular formula is C15H22BrNO and its molecular weight is 312.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

1229608-68-7

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

IUPAC Name

1-[4-bromo-2-(methoxymethyl)phenyl]-2-ethylpiperidine

InChI

InChI=1S/C15H22BrNO/c1-3-14-6-4-5-9-17(14)15-8-7-13(16)10-12(15)11-18-2/h7-8,10,14H,3-6,9,11H2,1-2H3

InChI Key

MGISGIKXPFMSGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)Br)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydride (2.3 g, 93 mmol) in anhydrous DMF (130 mL) was added a solution of [5-bromo-2-(2-ethylpiperidin-1-yl)phenyl]methanol (15 g, 48.3 mmol) in DMF (20 mL) drop wise at 0° C. After 30 minutes, methyl iodide was added drop wise at 0° C. The reaction mixture was quenched with a saturated aqueous solution of NH4Cl (30 mL), then diluted with water (100 mL) and extracted with EtOAc. The organic layer was dried (Na2SO4) and concentrated under reduced pressure to afford the title compound as a yellow oil (15.2 g, 97%). 1H NMR (CDCl3, 400 MHz) δ 7.59 (1H, s), 7.35 (1H, d), 7.02 (1H, d), 4.49-4.59 (2H, m), 3.43 (3H, s), 2.88 (1H, d), 2.75 (1H, bs), 2.51 (1H, bs), 1.79-1.86 (2H, m), 1.62 (3H, d), 1.40 (2H, m), 0.88 (2H, m), 0.70 (3H, t).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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